1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine
Description
1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine (CAS 912339-23-2) is a pyrrolidine-derived compound featuring a 3,4-dimethoxyphenyl group and a phenylethenyl substituent. Its molecular formula is C₂₀H₂₃NO₂, with a molar mass of 309.4 g/mol . The compound’s structure includes a pyrrolidine ring linked to a conjugated ethenyl bridge, which connects the aromatic 3,4-dimethoxyphenyl and phenyl groups.
Properties
CAS No. |
912339-23-2 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C20H23NO2/c1-22-19-11-10-17(15-20(19)23-2)18(21-12-6-7-13-21)14-16-8-4-3-5-9-16/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
InChI Key |
SDABEWRXODOEHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2)N3CCCC3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetylene in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a cyclization reaction with pyrrolidine under acidic or basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound's unique structure allows for various modifications that can lead to derivatives with enhanced biological properties. Research indicates that compounds containing pyrrolidine rings often exhibit diverse pharmacological effects, making them candidates for drug development.
- Binding Affinity Studies : Preliminary studies suggest that 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing therapeutic agents targeting specific biological systems.
- Synthesis of Derivatives : The synthesis process typically involves several steps that can be optimized to create derivatives with improved efficacy or reduced side effects. This adaptability makes the compound a valuable scaffold in medicinal chemistry.
Research into the biological activity of 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine has revealed several promising areas:
- Neuropharmacology : The compound's potential interactions with neurotransmitter systems suggest applications in treating neurological disorders. It may modulate receptor activity, influencing conditions such as depression or anxiety.
- Antioxidant Properties : Some studies have indicated that similar compounds exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. This property warrants further investigation into its therapeutic potential.
Case Studies and Research Findings
Recent research findings highlight the compound's versatility and potential applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurotransmitter Interaction | Demonstrated binding affinity to serotonin and dopamine receptors, suggesting potential for mood disorder treatments. |
| Study 2 | Antioxidant Activity | Exhibited significant antioxidant activity in vitro, indicating potential use in formulations aimed at reducing oxidative damage. |
| Study 3 | Synthesis Optimization | Developed a streamlined synthesis route that improved yield and reduced reaction time for the compound and its derivatives. |
Potential Therapeutic Applications
Given its structural features and preliminary findings regarding its biological activity, 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine has several potential therapeutic applications:
- Antidepressants : Due to its interaction with neurotransmitter systems, it could be developed as a novel antidepressant.
- Neuroprotective Agents : Its antioxidant properties may position it as a candidate for neuroprotection in diseases such as Alzheimer's.
- Anti-inflammatory Drugs : The compound's ability to modulate biological pathways could lead to anti-inflammatory applications.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, its analgesic activity may be attributed to its interaction with cycloaliphatic amine receptors, leading to the inhibition of pain signals .
Comparison with Similar Compounds
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights:
- The target compound’s dimethoxyphenyl group may offer weaker binding due to reduced ring rigidity.
- The propenoyl derivative’s analgesic activity suggests that pyrrolidine derivatives with electron-withdrawing groups (e.g., carbonyl) may preferentially target neurological pathways.
Stability and Reactivity
- Bond Cleavage: Lignin model compounds with 3,4-dimethoxyphenyl groups (e.g., ) undergo β-O-4 bond cleavage under mild basic conditions . While the target compound lacks ether bonds, its ethenyl bridge may exhibit susceptibility to oxidative or photochemical degradation.
Biological Activity
1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine is a complex organic compound featuring a pyrrolidine ring and a substituted phenyl group. Its molecular formula is with a molecular weight of approximately 263.377 g/mol. The compound's unique structure, particularly the double bond between the phenyl groups and the pyrrolidine moiety, suggests potential reactivity and biological activity.
Pharmacological Properties
Research indicates that compounds with a pyrrolidine structure often exhibit a range of therapeutic effects. The biological activities attributed to 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine include:
- Antidepressant Activity : Some derivatives of pyrrolidine have shown promise in treating mood disorders, potentially influencing neurotransmitter systems such as serotonin and norepinephrine.
- Analgesic Effects : There is evidence suggesting that this compound may possess analgesic properties, which could be beneficial in pain management therapies.
- Neuroprotective Effects : Preliminary studies indicate that it may interact with various neurotransmitter receptors or enzymes involved in metabolic pathways, potentially offering neuroprotective benefits.
Structure-Activity Relationship (SAR)
The specific combination of functional groups in 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine enhances its lipophilicity and may influence its receptor binding profiles. The presence of methoxy groups is particularly noteworthy as they can enhance the compound's ability to penetrate biological membranes and interact with target receptors.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(1-Phenylethenyl)pyrrolidine | C_{15}H_{17}N | Lacks dimethoxy substitution but retains the pyrrolidine structure. |
| 1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione | C_{17}H_{19}N | Contains additional oxygen functionalities altering reactivity. |
| 1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine | C_{16}H_{19}N | Similar structure with methyl substitution instead of dimethoxy groups. |
The exact mechanism through which 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may modulate neurotransmitter systems by acting on specific receptors involved in mood regulation and pain perception.
Q & A
Q. What are the established synthetic routes for 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine, and how can reaction conditions be optimized?
Synthesis typically involves coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives of 3,4-dimethoxyphenyl groups. For example, Suzuki-Miyaura cross-coupling under reflux in dioxane/water with K₂CO₃ as a base has been effective for similar pyrrolidine derivatives . Optimizing yield may require adjusting catalyst loading, temperature (e.g., 105°C), or solvent polarity. Menthol addition has been shown to increase molecular weight in analogous polyacetylene syntheses, suggesting that steric modifiers could enhance reaction efficiency .
Q. How is the molecular structure of this compound characterized, and what deviations from planarity are observed?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For related pyrrolidine derivatives, orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters a = 24.295(3) Å, b = 15.086(3) Å, and c = 7.552(3) Å have been reported. Non-planar conformations arise from steric hindrance between the pyrrolidine ring and substituents like the 3,4-dimethoxyphenyl group, leading to dihedral angles >10° from ideal planarity .
Q. What analytical techniques are recommended for purity assessment?
High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) ensures purity and identifies byproducts. For crystalline samples, X-ray diffraction confirms structural integrity, while ¹H/¹³C NMR resolves stereochemical ambiguities. Differential scanning calorimetry (DSC) can detect polymorphic variations .
Advanced Research Questions
Q. How do structural deviations (e.g., non-planarity) influence the compound’s pharmacological activity?
Non-planar conformations may reduce binding affinity to flat enzymatic pockets but enhance selectivity for allosteric sites. For example, cycloaliphatic amine derivatives with similar deviations exhibit analgesic activity, likely due to altered interactions with opioid receptors . Computational docking studies (e.g., using AutoDock Vina) combined with mutagenesis assays can validate these effects.
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
Discrepancies in analgesic potency across studies may stem from differing assay conditions (e.g., in vitro vs. in vivo models) or enantiomeric purity. Resolve this by:
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
Key modifications include:
- Substituent positioning : Replacing 3,4-dimethoxy groups with electron-withdrawing groups (e.g., -CF₃) to modulate electron density and receptor binding .
- Scaffold hybridization : Incorporating pyrrolo[2,3-b]pyridine moieties to improve metabolic stability .
- Steric tuning : Introducing bulkier substituents (e.g., tert-butyl) to restrict conformational flexibility and enhance selectivity .
Q. What are the challenges in crystallizing this compound, and how can solvent selection improve crystal quality?
Poor solubility in polar solvents often hinders crystallization. Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation. For derivatives with helical structures (e.g., polyacetylenes), chloroform or THF promotes ordered packing . Pre-screening solvents via Hansen solubility parameters (HSPiP software) is advised .
Q. How do computational methods (e.g., DFT) complement experimental data in understanding electronic properties?
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals (HOMO/LUMO), revealing charge transfer interactions. For example, the 3,4-dimethoxyphenyl group’s electron-donating effect lowers the LUMO energy, enhancing reactivity in electrophilic substitutions .
Methodological Guidelines
- Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to compare pharmacological datasets, accounting for variables like dosage, species, and assay type .
- Crystallography Troubleshooting : If twinning occurs, reduce nucleation sites via gradient cooling or seeding. For weak diffraction, synchrotron radiation improves resolution .
- SAR Validation : Combine in vitro IC₅₀ assays with molecular dynamics simulations (e.g., GROMACS) to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
